3,7-dichloro-1H-pyrrolo[2,3-c]pyridine
Overview
Description
3,7-dichloro-1H-pyrrolo[2,3-c]pyridine is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . For example, a mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and N-methyl piperazine was refluxed in ethanol for 2 hours to afford a product .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied . These compounds have been designed, synthesized, and investigated for in vitro anti-diabetic potential .Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives have been analyzed . The molecular weight of 1H-Pyrrolo[2,3-b]pyridine is 118.1359 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Azaindoles : A study describes the use of 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as building blocks for synthesizing 4-substituted 7-azaindole derivatives, demonstrating the compound's utility in organic synthesis (Figueroa‐Pérez et al., 2006).
Efficient Synthesis of Pharmaceutical Intermediates : A practical synthesis method for a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, was developed using a palladium-catalyzed cyanation/reduction sequence. This highlights the compound's role in pharmaceutical manufacturing (Wang et al., 2006).
Synthesis of Pyrrolo-pyridines and Related Compounds : Research on the deprotonation of 3-methylazines followed by reaction with benzonitrile shows a method to synthesize 2-phenyl[1H]-pyrrolo[2,3-b]pyridine, expanding the chemical synthesis applications of these compounds (Davis et al., 1992).
Biological and Pharmaceutical Applications
Potential in Treating Diseases of the Nervous and Immune Systems : Pyrrolo[3,4-c]pyridine derivatives, closely related to 3,7-dichloro-1H-pyrrolo[2,3-c]pyridine, have been found to have a broad spectrum of pharmacological properties, potentially useful in treating diseases of the nervous and immune systems (Wójcicka & Redzicka, 2021).
Fungicidal Activity : Certain 1H-pyrrolo[2,3-b]pyridine derivatives demonstrate significant fungicidal activity, suggesting potential agricultural applications (Minakata et al., 1997).
Material Science
- Semiconducting Materials : Nitrogen-embedded small molecules synthesized from 1-(2-ethylhexyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione derivatives, including 4,6-dichloro variants, have been studied for their optical, electrochemical, and carrier transport properties, indicating their potential in material science applications (Zhou et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory activity against fgfr1, a receptor associated with cell proliferation and migration .
Mode of Action
It’s known that similar compounds can inhibit the function of their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence pathways that regulate organ development, cell proliferation and migration, and angiogenesis .
Result of Action
Similar compounds have shown to induce changes at the gene expression level, affecting the activity of various proteins and causing cell cycle arrest .
Future Directions
The future directions in the research of 1H-pyrrolo[2,3-b]pyridine derivatives involve their potential use in the treatment of diseases. For example, these compounds have been investigated for their in vitro anti-diabetic potential . Furthermore, they have been reported to have potent activities against FGFR1, 2, and 3, suggesting their potential use in cancer therapy .
Properties
IUPAC Name |
3,7-dichloro-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHYTJOZUHOPTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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